TP-472N

Catalog No.
S1964999
CAS No.
2080306-24-5
M.F
C19H18N2O2
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TP-472N

CAS Number

2080306-24-5

Product Name

TP-472N

IUPAC Name

1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]ethanone

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C19H18N2O2/c1-13(22)17-11-16(19-20-9-4-10-21(17)19)15-5-2-3-6-18(15)23-12-14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3

InChI Key

IDQWBZAMTQTECP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C2N1C=CC=N2)C3=CC=CC=C3OCC4CC4

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=N2)C3=CC=CC=C3OCC4CC4

TP-472N (CAS 2080306-24-5) is a highly specific, structurally matched negative control probe engineered for use alongside TP-472, a potent inhibitor of the bromodomain-containing proteins BRD9 and BRD7 [1]. While the active probe TP-472 exhibits nanomolar affinity for BRD9, TP-472N is intentionally designed to lack this binding capability, rendering it inactive against BRD9 at concentrations up to 20 µM . In rigorous epigenetic research and oncological drug discovery workflows, procuring this exact negative control is critical. It allows researchers to definitively isolate target-specific phenotypes—such as SWI/SNF complex modulation or melanoma cell growth inhibition—from generalized chemotype toxicity or off-target interactions [2].

Substituting TP-472N with generic solvent controls (such as DMSO) or unrelated inactive compounds fundamentally compromises assay integrity. Generic vehicles cannot replicate the specific physicochemical properties, cell permeability, and baseline off-target receptor interactions inherent to the TP-472 chemotype [1]. Because the active probe exhibits minor off-target binding to certain non-epigenetic receptors (e.g., PDE isoforms and benzodiazepine receptors), a structurally matched control like TP-472N is required to provide an equivalent background interaction profile [2]. Without TP-472N, researchers risk misattributing broad chemotype-induced cellular stress or generalized toxicity to BRD9/7 inhibition, leading to false-positive target validation in downstream phenotypic or in vivo models [3].

Complete Ablation of Primary Target Affinity (BRD9)

TP-472N demonstrates a complete lack of meaningful binding to BRD9, which is the primary target of its active counterpart[1]. This massive differential ensures that the control compound does not trigger any primary target-mediated pathways.

Evidence DimensionBRD9 Binding Affinity (KD)
Target Compound Data> 20 µM (Inactive)
Comparator Or BaselineTP-472 (Active Probe): 33 nM
Quantified Difference>600-fold reduction in target affinity
ConditionsIsothermal Titration Calorimetry (ITC)

Guarantees that any BRD9-driven phenotypic effects observed with the active probe are strictly on-target, validating the assay's primary mechanism.

Ablation of Secondary Target Affinity (BRD7)

In addition to BRD9, the active probe TP-472 binds the highly homologous BRD7 protein. TP-472N is engineered to eliminate this secondary binding as well [1].

Evidence DimensionBRD7 Binding Affinity (KD)
Target Compound DataInactive
Comparator Or BaselineTP-472 (Active Probe): 340 nM
Quantified DifferenceComplete loss of secondary target engagement
ConditionsIsothermal Titration Calorimetry (ITC)

Prevents partial pathway activation in dual-target studies, ensuring a clean negative baseline for PBAF complex research.

Intracellular Target Engagement Baseline

Biochemical inactivity translates directly to cellular inactivity. In live-cell target engagement models, TP-472N fails to displace tracers from BRD9, whereas the active probe shows potent intracellular activity [1].

Evidence DimensionCellular BRD9 Target Engagement (EC50)
Target Compound DataInactive (No displacement)
Comparator Or BaselineTP-472 (Active Probe): 320 nM
Quantified DifferenceComplete absence of intracellular target occupancy
ConditionsLive-cell NanoBRET assay

Provides a reliable null-signal calibrator for high-throughput cellular screening workflows.

Formulation Compatibility and Workflow Fit

TP-472N shares identical solubility parameters with the active probe, allowing for seamless integration into existing liquid handling and dosing workflows without requiring independent solvent optimization .

Evidence DimensionMaximum DMSO Solubility
Target Compound Data100 mM (30.64 mg/mL)
Comparator Or BaselineGeneric inactive analogs (Variable, often requiring distinct vehicle ratios)
Quantified Difference1:1 solvent matching with the active probe TP-472
ConditionsStandard laboratory stock solution preparation at -20°C

Streamlines procurement and assay preparation by allowing identical vehicle controls to be used across all experimental and control cohorts.

SWI/SNF Complex Target Validation

Essential for confirming that transcriptional changes or chromatin remodeling effects observed during BAF/PBAF complex studies are specifically driven by BRD9/7 inhibition, rather than off-target chemotype effects [1].

Oncology and Melanoma Phenotypic Screening

Serves as the mandatory negative control in cell viability and extracellular matrix (ECM) signaling assays to validate the specific anti-tumor efficacy of the TP-472 active probe [2].

High-Throughput NanoBRET Assay Calibration

Acts as the baseline calibrator for live-cell target engagement assays, establishing the definitive background signal for BRD9 occupancy in high-throughput screening environments [3].

In Vivo Pharmacological Baselines

Administered to control cohorts in murine xenograft models to isolate the specific therapeutic index of BRD9/7 inhibition while maintaining equivalent systemic exposure to the core chemical scaffold [2].

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

306.136827821 g/mol

Monoisotopic Mass

306.136827821 g/mol

Heavy Atom Count

23

Dates

Last modified: 04-14-2024

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